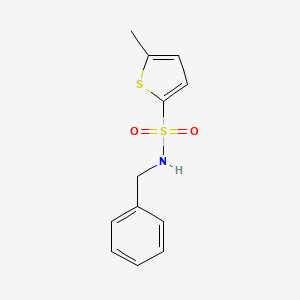
N-benzyl-5-methyl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-benzyl-5-methyl-2-thiophenesulfonamide and related compounds involves complex chemical reactions, typically starting from thiophene derivatives. For example, the cascade synthesis of related thiophene and benzene sulfonamide derivatives often requires specific conditions, such as heating in the presence of sodium carbonate and reacting with thiourea or other sulfur-containing compounds for cyclization and sulfonamide formation (Rozentsveig et al., 2011). Similarly, chlorination and reaction with polyhaloethenes or aldehydes can yield various sulfonamides with thiophene backbones, demonstrating the synthetic versatility of thiophene sulfonamides (Aizina et al., 2003).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those related to N-benzyl-5-methyl-2-thiophenesulfonamide, is characterized by X-ray diffraction techniques, revealing detailed insights into their crystalline forms and intermolecular interactions. These structures often exhibit hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamides, including thiophene derivatives, participate in various chemical reactions, such as oxidative cross-coupling, which can yield complex molecular structures with diverse functional groups. These reactions are catalyzed by metal catalysts under specific conditions, highlighting the reactive versatility of these compounds (Miura et al., 1998).
Propiedades
IUPAC Name |
N-benzyl-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-10-7-8-12(16-10)17(14,15)13-9-11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVBRIXKSFFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)
![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)

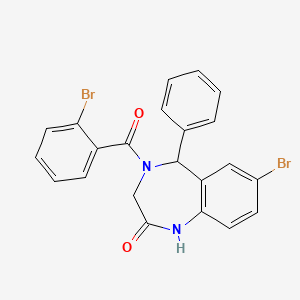
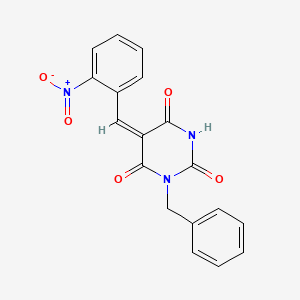
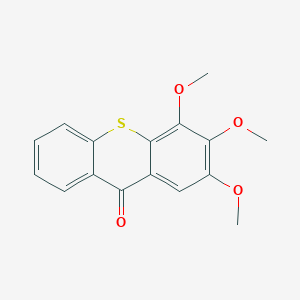

![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)

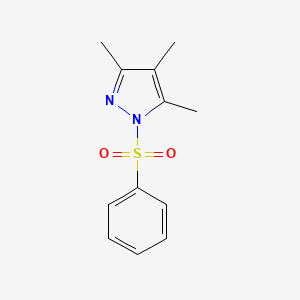
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)
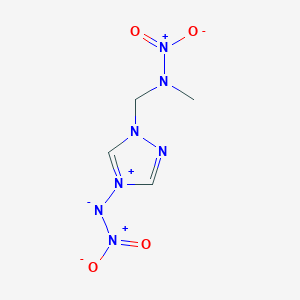
![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)